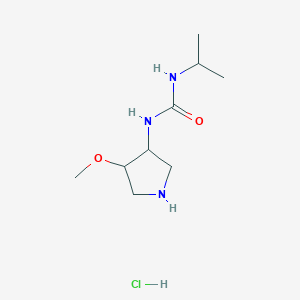![molecular formula C13H10N2O2S B1436526 6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 225385-22-8](/img/structure/B1436526.png)
6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
The compound “6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[3,2-d]pyrimidin-4(3H)-ones . These compounds have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves several steps including condensation reaction, chlorination, and nucleophilic substitution . The compound was synthesized from the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones is characterized by a thieno[3,2-d]pyrimidin-4(3H)-one core. This core can be functionalized with various substituents to yield a wide array of compounds with different properties .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can undergo various chemical reactions due to the presence of reactive sites in their structure. For instance, they can participate in condensation reactions, chlorination, and nucleophilic substitution .Scientific Research Applications
Antitumor Activity
6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have shown significant potential in antitumor applications. For instance, certain derivatives have displayed potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017). These findings suggest that modifications of the thieno[3,2-d]pyrimidin-4(3H)-one structure can lead to compounds with significant antitumor properties.
Antimicrobial and Anti-inflammatory Agents
This compound and its variations have also been explored for their antimicrobial and anti-inflammatory properties. Research has shown that certain thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit remarkable activity against various fungi and bacteria, with some compounds displaying significant anti-inflammatory effects (Tolba et al., 2018). These activities highlight the potential of these compounds in the development of new antimicrobial and anti-inflammatory drugs.
ROCK Inhibitors
Recent studies have identified thieno[3,2-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors, which are important in regulating various cellular functions. One such derivative showed significant inhibition of ROCK I and ROCK II, essential in cell morphology and migration regulation (Miao et al., 2020). This discovery opens new avenues for drug development targeting ROCKs, which are implicated in various diseases.
Synthesis Efficiency
Efficient synthetic methods for thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been developed to improve their pharmacological properties. For example, a catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide has been reported, highlighting a greener approach to synthesizing these pharmacologically important compounds (Shi et al., 2018).
Interaction with DNA and Liposomes
The fluorescence properties and interaction of thieno[3,2-d]pyrimidin-4(3H)-one derivatives with DNA and liposomes have been explored. Studies have shown that certain derivatives exhibit high fluorescence quantum yields and interact with salmon sperm DNA, indicating their potential in developing fluorescent probes and therapeutic agents (Castanheira et al., 2011).
Future Directions
Thieno[3,2-d]pyrimidin-4(3H)-ones, including “6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, show promise as potential antitubercular agents . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting preclinical and clinical trials to assess the efficacy and safety of these compounds in humans.
properties
IUPAC Name |
6-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)11-6-10-12(18-11)13(16)15-7-14-10/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBLDEDUUJNEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



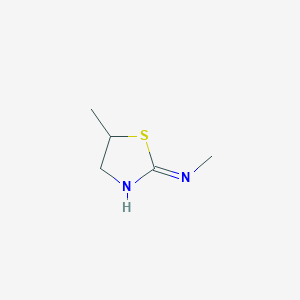
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1436444.png)
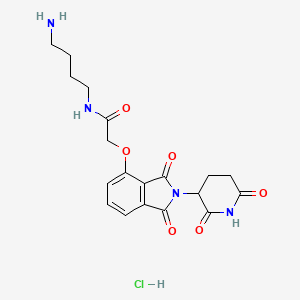
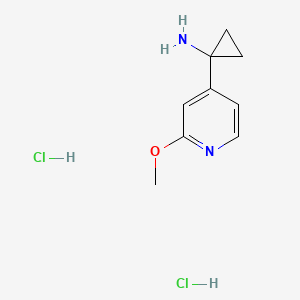
![Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B1436452.png)
![5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436454.png)
![(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436455.png)
amine hydrochloride](/img/structure/B1436456.png)
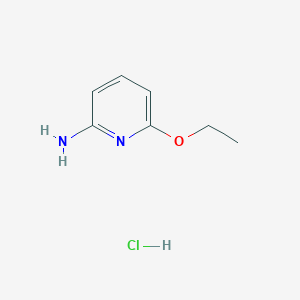
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride](/img/structure/B1436460.png)
![5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B1436461.png)
![{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine](/img/structure/B1436462.png)
